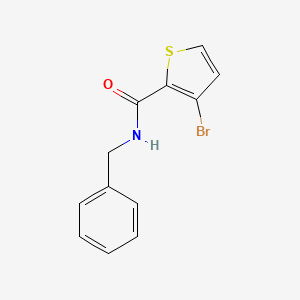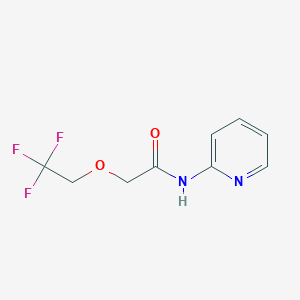
N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide, also known as TFA-NAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological processes.
Mecanismo De Acción
N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide exerts its effects by modulating various biochemical pathways in the body. It can activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide can also activate the PI3K/Akt pathway, which is involved in cell survival and growth. Additionally, N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide can inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation, improve cognitive function, and inhibit tumor growth. N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide can also regulate glucose metabolism and lipid metabolism, which may have implications for the treatment of metabolic disorders such as type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide has several advantages for lab experiments. It is stable and can be easily synthesized in high purity and yield. N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide can also be administered orally, which makes it a convenient drug candidate for preclinical studies. However, N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide. One direction is to investigate its potential therapeutic applications in human clinical trials. Another direction is to study its mechanism of action in more detail, including its effects on various signaling pathways. Additionally, future studies could focus on developing new synthesis methods for N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide and improving its pharmacokinetic properties. Finally, N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide could be tested in combination with other drugs to determine its potential synergistic effects.
Métodos De Síntesis
N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide can be synthesized using various methods, including the reaction of N-(2-bromoethyl)pyridin-2-amine with 2,2,2-trifluoroethanol in the presence of a base, such as potassium carbonate. This method yields N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide in high purity and yield. Other methods include the reaction of 2-chloro-N-(pyridin-2-yl)acetamide with 2,2,2-trifluoroethanol in the presence of a base, such as sodium hydroxide.
Aplicaciones Científicas De Investigación
N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide has also been shown to have anti-inflammatory effects and can reduce the severity of inflammatory bowel disease in animal models. Additionally, N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide has been shown to have anti-tumor effects and can inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-16-5-8(15)14-7-3-1-2-4-13-7/h1-4H,5-6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSDUBHYJKQHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)COCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Chlorothiophen-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7526737.png)
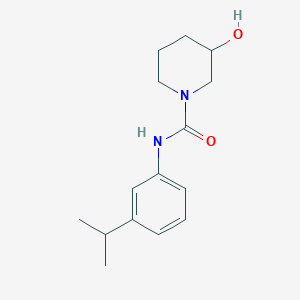
![[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B7526752.png)
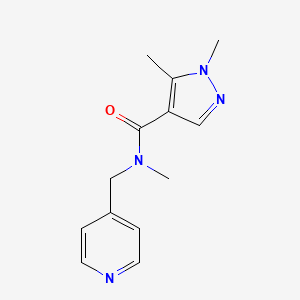
![3-(carbamoylamino)-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]-3-(3-methylphenyl)propanamide](/img/structure/B7526769.png)
![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol](/img/structure/B7526772.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7526778.png)
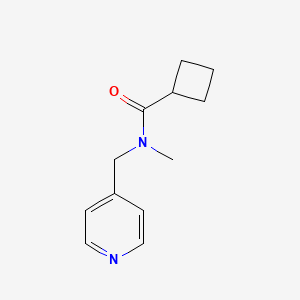
![N-cyclopropyl-N-ethyl-2-[4-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]piperazin-1-yl]acetamide](/img/structure/B7526799.png)
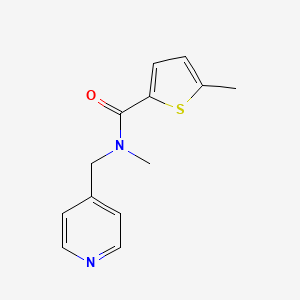
![N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)


